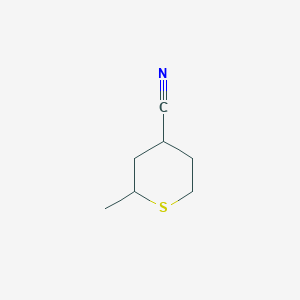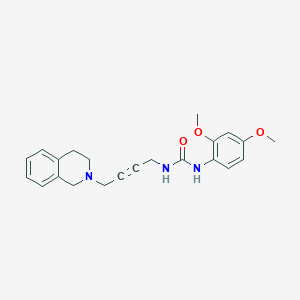![molecular formula C14H13N5O2S B2929803 Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868968-19-8](/img/structure/B2929803.png)
Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which are of prime importance due to their extensive therapeutic uses . This compound is a part of the triazolothiadiazine class, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, which includes the compound , has been reported by Foroughifar et al . They treated Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用
Synthesis and Chemical Properties
The chemical compound Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate is related to a class of compounds that have been explored for their unique synthetic routes and potential biological activities. Although the specific compound has limited direct references, research on structurally related compounds provides valuable insights.
- The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which shares a structural motif with the compound , involves the reaction between 2-hydrazinopyridines and ethyl imidates. This process is favored under mild conditions and yields a diverse set of products, highlighting the versatile synthetic applications of such compounds (Schmidt & Qian, 2013).
Biological Activities and Applications
Research into related heterocyclic compounds has revealed significant biological activities, which could suggest potential applications for this compound:
- Thienopyrimidine derivatives, structurally similar to the compound of interest, have demonstrated pronounced antimicrobial activity. This suggests that compounds within this chemical class could be explored for antimicrobial applications (Bhuiyan et al., 2006).
Synthetic Utility and Methodology
- The cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, forming azolo[5,1-c][1,2,4]triazines, exemplify the complex synthetic pathways possible with such structures. This underscores the compound's potential role in synthetic organic chemistry for constructing intricate heterocyclic systems (Gray et al., 1976).
Emerging Applications in Molecular Docking and In Vitro Screening
- Some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, related to the compound , have been subjected to molecular docking screenings and in vitro evaluations for antimicrobial and antioxidant activities. This suggests a potential for such compounds in drug discovery and development processes (Flefel et al., 2018).
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antiviral activity . They were synthesized via aromatic nucleophilic substitution with different amines and triazole-2-thiol .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit cytotoxicity , suggesting that they may interfere with cellular replication or other vital processes.
Pharmacokinetics
Compounds with similar structures have shown increased kinase selectivity and oral bioavailability .
Result of Action
Compounds with similar structures have shown promising antiviral activity, reducing the number of plaques by 25% at 20 mg/ml .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration .
将来の方向性
The future directions for this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-7-6-11-16-17-14(19(11)18-12)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVACOVQRJANGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)




![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)



